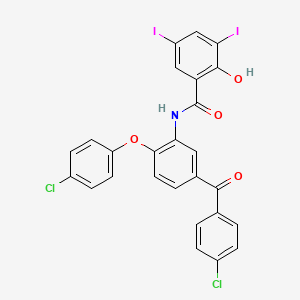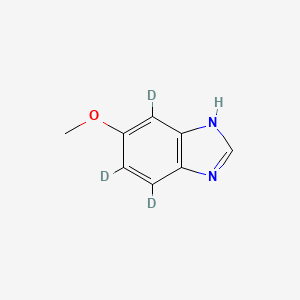
5-MethoxybenziMidazole--d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-MethoxybenziMidazole–d3 is a deuterated derivative of 5-Methoxybenzimidazole, a compound belonging to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-MethoxybenziMidazole–d3 typically involves the deuteration of 5-Methoxybenzimidazole. One common method is the condensation of o-phenylenediamine with methoxy-substituted aldehydes or ketones under acidic conditions. The reaction is usually carried out in the presence of a deuterating agent such as deuterium oxide (D2O) to introduce deuterium atoms into the molecule .
Industrial Production Methods: Industrial production of 5-MethoxybenziMidazole–d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions: 5-MethoxybenziMidazole–d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed:
Oxidation: N-oxides of 5-MethoxybenziMidazole–d3.
Reduction: Corresponding amines.
Substitution: Various substituted benzimidazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
5-MethoxybenziMidazole–d3 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Used as a corrosion inhibitor and in the development of new materials
Mecanismo De Acción
The mechanism of action of 5-MethoxybenziMidazole–d3 involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with the target molecules .
Comparación Con Compuestos Similares
- 5-Methoxybenzimidazole
- 5-Methylbenzimidazole
- 6-Methoxybenzimidazole
Comparison: 5-MethoxybenziMidazole–d3 is unique due to the presence of deuterium atoms, which can influence its chemical and physical properties. Deuteration can enhance the stability and alter the metabolic pathways of the compound, making it distinct from its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C8H8N2O |
|---|---|
Peso molecular |
151.18 g/mol |
Nombre IUPAC |
4,5,7-trideuterio-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C8H8N2O/c1-11-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3,(H,9,10)/i2D,3D,4D |
Clave InChI |
ILMHAGCURJPNRZ-NRUYWUNFSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C2=C1N=CN2)[2H])OC)[2H] |
SMILES canónico |
COC1=CC2=C(C=C1)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



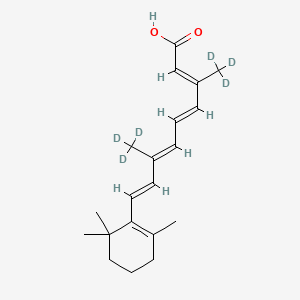

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140538.png)
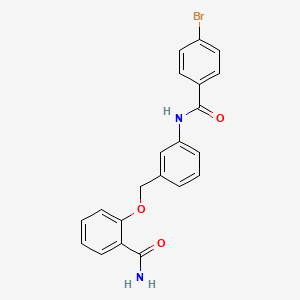
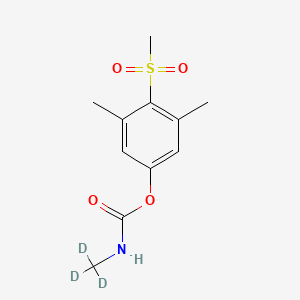
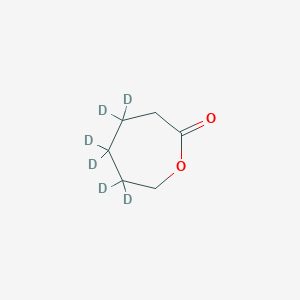
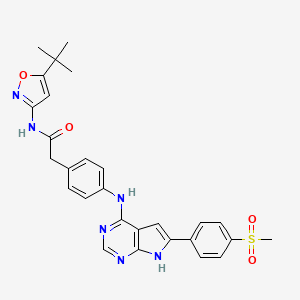
![5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15140577.png)

![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15140584.png)
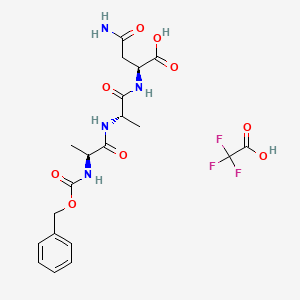
![[Ala9,10, Lys11,12] Glycogen Synthase (1-12)](/img/structure/B15140598.png)
